4-{[benzyl(butyl)amino]methyl}-2-ethoxyphenol
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Description
Compounds like “4-{[benzyl(butyl)amino]methyl}-2-ethoxyphenol” belong to the class of organic compounds known as phenols, which are aromatic compounds containing a phenolic group - an aromatic ring with one hydroxyl group .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nitration, bromination, and conversion of nitro groups to amines . The exact synthesis pathway would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s molecular weight and formula can be determined through these analyses .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Phenols, for example, can undergo reactions like electrophilic aromatic substitution and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through various laboratory experiments .Safety and Hazards
properties
IUPAC Name |
4-[[benzyl(butyl)amino]methyl]-2-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-5-13-21(15-17-9-7-6-8-10-17)16-18-11-12-19(22)20(14-18)23-4-2/h6-12,14,22H,3-5,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKNPOIKXWGWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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